molecular formula C7H8ClNO3S B14815279 N-(2-Chloro-6-hydroxyphenyl)methanesulfonamide

N-(2-Chloro-6-hydroxyphenyl)methanesulfonamide

Cat. No.: B14815279
M. Wt: 221.66 g/mol
InChI Key: YOONUPFWAHFXQK-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-hydroxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C7H8ClNO3S and a molecular weight of 221.663 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.66 g/mol

IUPAC Name

N-(2-chloro-6-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C7H8ClNO3S/c1-13(11,12)9-7-5(8)3-2-4-6(7)10/h2-4,9-10H,1H3

InChI Key

YOONUPFWAHFXQK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC=C1Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-chloro-6-hydroxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Chloro-6-hydroxyphenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of bacterial cell wall synthesis or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chloro-6-hydroxyphenyl)methanesulfonamide is unique due to the presence of both chloro and hydroxy functional groups on the phenyl ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications .

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